Multi-kinase-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H36F2N6O6S |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
4-[4-[4-[[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]carbamoylamino]phenoxy]-6-methoxyquinolin-7-yl]oxy-N-propan-2-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C35H36F2N6O6S/c1-20(2)39-35(46)42-15-12-23(13-16-42)49-30-18-27-24(17-29(30)47-3)28(11-14-38-27)48-22-9-7-21(8-10-22)40-34(45)41-43-31(44)19-50-33(43)32-25(36)5-4-6-26(32)37/h4-11,14,17-18,20,23,33H,12-13,15-16,19H2,1-3H3,(H,39,46)(H2,40,41,45) |
InChI Key |
BDTVSYMIPDPQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=CC3=NC=CC(=C3C=C2OC)OC4=CC=C(C=C4)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of a Multi-Kinase Inhibitor: A Case Study on BPR1K871
Disclaimer: The term "Multi-kinase-IN-1" does not correspond to a specific, publicly documented chemical entity. This guide utilizes BPR1K871 , a well-characterized multi-kinase inhibitor, as a representative example to fulfill the technical requirements of the prompt.
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BPR1K871, a potent quinazoline-based multi-kinase inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to BPR1K871
BPR1K871 is a rationally designed multi-kinase inhibitor targeting key enzymes involved in cancer progression, particularly in acute myeloid leukemia (AML) and various solid tumors.[1][2] It was developed through a structure-activity relationship (SAR) study based on a furanopyrimidine lead compound, which was modified to a quinazoline core to improve physicochemical properties and dual-target inhibition.[1][2] BPR1K871 exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B (AURKA/B), both of which are crucial in the pathogenesis of certain cancers.[1] The advantage of targeting multiple kinases is the potential for increased efficacy and a reduction in the likelihood of developing drug resistance.[3]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activities of BPR1K871.
Table 1: Enzymatic Inhibitory Activity of BPR1K871
| Target Kinase | IC50 (nM) |
| FLT3 | 19 |
| AURKA | 22 |
| AURKB | 13 |
Data sourced from a detailed structure-activity relationship study of quinazoline-based inhibitors.[1][2]
Table 2: Anti-proliferative Activity of BPR1K871 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~ 5 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~ 5 |
| COLO205 | Colorectal Carcinoma | < 100 |
| Mia-PaCa2 | Pancreatic Carcinoma | < 100 |
Data reflects the potent cellular activity of BPR1K871 in both hematological and solid tumor cell lines.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of BPR1K871 are crucial for reproducibility and further development.
3.1. General Synthesis of Quinazoline-based Inhibitors (Representative Protocol)
The synthesis of BPR1K871 and its analogs involves a multi-step process starting from commercially available materials. A generalized protocol based on the development of quinazoline-based kinase inhibitors is as follows:
-
Preparation of the Quinazoline Core: The synthesis typically begins with the construction of the core quinazoline scaffold. This can be achieved through the reaction of an appropriately substituted anthranilic acid derivative with a formamide equivalent or a similar cyclizing agent.
-
Functionalization at C4: The C4 position of the quinazoline ring is often activated, for example, by chlorination, to allow for nucleophilic substitution. This position is crucial for introducing moieties that interact with the hinge region of the kinase ATP-binding pocket.
-
Coupling of the Side Chain: A key step is the coupling of a substituted aniline or a similar amine-containing fragment to the C4 position of the quinazoline core. This is typically achieved through a nucleophilic aromatic substitution reaction.
-
Further Modification and Purification: The final steps may involve modifications to the substituent groups to optimize potency, selectivity, and pharmacokinetic properties. The final compound is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC). Characterization is performed using methods like NMR spectroscopy and mass spectrometry.
3.2. In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of BPR1K871 against its target kinases is determined using in vitro kinase assays. A general protocol for such an assay is as follows:[4][5][6]
-
Reagents and Materials:
-
Recombinant human kinases (FLT3, AURKA, AURKB).
-
Specific peptide or protein substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
BPR1K871 (dissolved in DMSO).
-
Assay buffer (containing MgCl2 and other necessary co-factors).
-
Detection reagents (e.g., fluorescently labeled antibodies for phosphorylated substrates in a TR-FRET assay, or [γ-³²P]ATP for radiometric assays).[4][5]
-
384-well microplates.
-
-
Assay Procedure:
-
Prepare serial dilutions of BPR1K871 in DMSO and then in the assay buffer.
-
Add the kinase and its specific substrate to the wells of the microplate.
-
Add the diluted BPR1K871 to the wells. A control with DMSO alone is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., time-resolved fluorescence, luminescence, or radioactivity).[4][5][7]
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each concentration of BPR1K871 relative to the DMSO control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[7]
-
Visualizations
The following diagrams illustrate the signaling pathways targeted by BPR1K871 and a general workflow for its evaluation.
Caption: Signaling pathways inhibited by BPR1K871.
Caption: Workflow for multi-kinase inhibitor evaluation.
References
- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. reactionbiology.com [reactionbiology.com]
Multi-kinase Inhibitor UNC2025: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase inhibitors represent a cornerstone of modern targeted therapy, offering the potential to counteract the inherent redundancy and crosstalk within cellular signaling networks that drive diseases like cancer. This technical guide provides an in-depth overview of the cellular pathways affected by the multi-kinase inhibitor UNC2025. UNC2025 is a potent, orally bioavailable small molecule inhibitor with primary activity against MERTK and FLT3 kinases, but it also demonstrates activity against a range of other kinases.[1][2] Understanding the broader kinase selectivity profile and the downstream consequences of target engagement is critical for its rational development and clinical application. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways modulated by UNC2025.
Core Targets and Kinase Selectivity Profile
UNC2025 is an ATP-competitive inhibitor that potently targets both MERTK (Mer Tyrosine Kinase) and FLT3 (Fms-like Tyrosine Kinase 3).[3] It exhibits sub-nanomolar efficacy against these primary targets in enzymatic assays.[3][4] While demonstrating significant selectivity, UNC2025 also inhibits other kinases, a characteristic feature of many multi-kinase inhibitors. A screening against 305 kinases revealed that at a concentration of 100 nM, significantly above its IC50 for MERTK, UNC2025 inhibited 66 kinases by more than 50%.[5] This broad activity profile underscores the importance of carefully considering on-target and off-target effects in experimental design and data interpretation.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory activity of UNC2025 against its primary targets and a selection of other sensitive kinases.
Table 1: Potency of UNC2025 Against Primary Kinase Targets
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| MERTK | Enzymatic | 0.74 | 0.16 | [3] |
| FLT3 | Enzymatic | 0.8 | 0.59 | [3][6] |
| MERTK | Cell-based | 2.7 | - | [1] |
| FLT3 | Cell-based | 14 | - | [7] |
Table 2: Selectivity Profile of UNC2025 Against Other Kinases
| Target | IC50 (nM) | Reference |
| AXL | 1.65 - 122 | [3][4] |
| TYRO3 | 5.83 - 301 | [3][5] |
| TRKA | 1.67 | [4] |
| TRKC | 4.38 | [4] |
| QIK | 5.75 | [4] |
| SLK | 6.14 | [4] |
| NuAK1 | 7.97 | [4] |
| KIT | 8.18 | [4] |
| Met | 364 | [4] |
Affected Cellular Signaling Pathways
Inhibition of MERTK and FLT3 by UNC2025 leads to the modulation of several downstream signaling pathways critical for cell proliferation, survival, and apoptosis.[1] In leukemia cells, MERTK activation is known to regulate JAK/STAT, MEK/ERK, p38, PKC, and AKT pathways.[1][2] Treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling nodes within these cascades.[1]
MERTK and FLT3 Downstream Signaling
The diagram below illustrates the primary signaling cascades affected by the inhibition of MERTK and FLT3 by UNC2025.
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 6. ashpublications.org [ashpublications.org]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Dasatinib, a Multi-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the multi-kinase inhibitor Dasatinib, focusing on its activity in various cancer cell lines, its mechanism of action, and the experimental protocols used to characterize its effects.
Introduction to Dasatinib
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] It was initially developed as a second-generation inhibitor of the BCR-ABL kinase for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1][2] Beyond BCR-ABL, Dasatinib exhibits strong inhibitory activity against SRC family kinases (SFK), c-KIT, platelet-derived growth factor receptor (PDGFR), and Ephrin receptors, making it a subject of investigation in a wide range of solid tumors.[1][3]
Activity of Dasatinib in Cancer Cell Lines
Dasatinib has demonstrated cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values of Dasatinib in various cancer cell lines as reported in the scientific literature.
Table 1: Dasatinib IC50 Values in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | 1 - 4.6 |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.001063 µM |
| TF-1/BCR-ABL | Erythroleukemia (BCR-ABL+) | 0.75 |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | Subnanomolar |
| MOLM-7 | Acute Myeloid Leukemia (AML) | Subnanomolar |
Data sourced from multiple studies.[4][5][6][7]
Table 2: Dasatinib IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.04 - 6.1 |
| MCF-7 | Estrogen Receptor-Positive | >10 (moderately sensitive, ~2.1 µM in some studies) |
| 4T1 | Triple-Negative Breast Cancer | 0.014 |
| Lung Cancer | ||
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.95 |
| NCI-H1650 | Non-Small Cell Lung Cancer | 3.64 |
| Prostate Cancer | ||
| PC-3 | Prostate Adenocarcinoma | Low nanomolar |
| DU145 | Prostate Carcinoma | ~1 (in 3D culture) |
| Sarcoma | ||
| SaOS-2 | Osteosarcoma | Not specified |
| U-2 OS | Osteosarcoma | Not specified |
Data compiled from various research articles.[8][9][10][11][12] Note that IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.
Signaling Pathways Targeted by Dasatinib
Dasatinib exerts its anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer. The two primary pathways targeted are the BCR-ABL and Src signaling cascades.
BCR-ABL Signaling Pathway
In CML and Ph+ ALL, the constitutively active BCR-ABL fusion protein drives uncontrolled cell proliferation and survival. It activates a network of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Dasatinib binds to the ATP-binding site of the ABL kinase domain, effectively blocking its kinase activity. This inhibition leads to the dephosphorylation of downstream substrates, resulting in the suppression of pro-survival signals and the induction of apoptosis in BCR-ABL positive cells.[13]
References
- 1. PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Validate User [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug: Dasatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Enhanced Anticancer Activity of Nanoformulation of Dasatinib against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRC family kinase (SFK) inhibitor dasatinib improves the antitumor activity of anti-PD-1 in NSCLC models by inhibiting Treg cell conversion and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PrestoBlue cell viability assays [bio-protocol.org]
In-Depth Technical Guide: Known Off-Target Effects of Multi-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-1, also identified as Compound 11k, is a potent kinase inhibitor with demonstrated anti-tumor activity, particularly in the context of colorectal cancer. Its primary mechanism of action involves the induction of apoptosis. While its primary targets have been identified as the receptor tyrosine kinases c-Met and Ron, a comprehensive understanding of its off-target effects is crucial for its development as a therapeutic agent and its use as a chemical probe in research. This document provides a detailed overview of the known off-target profile of this compound, presenting available quantitative data, experimental methodologies, and relevant signaling pathways.
Kinase Inhibition Profile
This compound (Compound 11k) has been evaluated against a panel of kinases to determine its selectivity profile. The primary targets are c-Met and Ron, with additional inhibitory activity observed against several other kinases.
Quantitative Kinase Inhibition Data
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases.
| Kinase Target | IC50 (µM) | Inhibition (%) @ 1 µM |
| Primary Targets | ||
| c-Met | 0.382 | 65.0 |
| Ron | 0.122 | 84.4 |
| Off-Targets | ||
| PDGFRα | >10 | 28.5 |
| c-Src | >10 | 35.2 |
| AXL | >10 | 40.1 |
| c-Kit | >10 | 15.3 |
| B-Raf | >10 | 8.7 |
| IGF1R | >10 | 10.5 |
Data sourced from a study by Zhou et al. on novel quinoline analogues for the treatment of colorectal cancer.
Experimental Protocols
The kinase inhibitory activity of this compound was determined using a well-established biochemical assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The enzymatic activity of the kinases was quantified using the ADP-Glo™ Kinase Assay, a luminescent ADP detection assay. This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinases (c-Met, Ron, PDGFRα, c-Src, AXL, c-Kit, B-Raf, IGF1R)
-
This compound (Compound 11k)
-
Substrate specific for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
-
Luminometer
Procedure:
-
A kinase reaction mixture was prepared containing the specific kinase, its substrate, and ATP in a kinase buffer.
-
This compound was added to the reaction mixture at various concentrations to determine its inhibitory effect. A control reaction without the inhibitor was also prepared.
-
The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period to allow for the enzymatic reaction to proceed.
-
Following incubation, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent was then added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence was measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, correlates with the kinase activity.
-
The percentage of inhibition was calculated by comparing the luminescence of the reactions containing this compound to the control reaction. IC50 values were then determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the kinase inhibition assay.
Signaling Pathway of Primary Targets
Caption: Inhibition of c-Met and Ron by this compound blocks downstream signaling.
Off-Target Kinase Interactions
Caption: this compound exhibits moderate off-target inhibition of PDGFRα, c-Src, and AXL.
Experimental Workflow for Kinase Assay
Caption: Workflow of the ADP-Glo™ kinase assay for measuring inhibitor potency.
Summary and Conclusion
This compound is a potent inhibitor of its primary targets, c-Met and Ron. However, it also demonstrates off-target activity against PDGFRα, c-Src, and AXL, albeit at significantly higher concentrations. The inhibitory effects on c-Kit, B-Raf, and IGF1R are minimal. Researchers and drug developers should be aware of these off-target effects when utilizing this compound in experimental models or considering it for further therapeutic development. The provided data and protocols offer a foundational understanding of its selectivity profile. Further comprehensive kinome screening would be beneficial to fully elucidate the complete off-target landscape of this compound.
Unveiling Novel Therapeutic Avenues: A Technical Guide to Multi-Kinase Inhibitor-1 for Target Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Multi-kinase-IN-1, a potent research compound, in the identification of novel therapeutic targets. By leveraging its broad-spectrum inhibitory activity, researchers can uncover previously unknown players in disease-relevant signaling pathways, paving the way for innovative drug discovery programs. This document provides a comprehensive overview of the inhibitor's target profile, detailed experimental protocols for novel target discovery, and visual representations of the associated signaling cascades and experimental workflows.
Quantitative Inhibitory Profile of this compound
This compound has been systematically profiled against a wide array of kinases to elucidate its inhibitory potential. The following table summarizes the dissociation constants (Kd) for both known and newly identified kinase targets, providing a quantitative basis for its mechanism of action and for designing target identification experiments. The data presented here is based on a chemical proteomics approach using the multi-kinase inhibitor E-3810 as a case study.[1]
| Kinase Target | Target Class | Immobilized Dissociation Constant (Kd imm) (nM) | Status |
| FGFR2 | Receptor Tyrosine Kinase | 130 | Known Target |
| PDGFRα | Receptor Tyrosine Kinase | 280 | Known Secondary Target |
| DDR2 | Receptor Tyrosine Kinase | 430 | Novel Target |
| YES | Non-receptor Tyrosine Kinase | 680 | Novel Target |
| LYN | Non-receptor Tyrosine Kinase | 890 | Novel Target |
| CARDIAK (RIPK2) | Serine/Threonine Kinase | 1200 | Novel Target |
| EPHA2 | Receptor Tyrosine Kinase | 1500 | Novel Target |
| CSBP (p38α) | Serine/Threonine Kinase | 2100 | Novel Target |
Experimental Protocols for Novel Target Identification
The identification of novel kinase targets for this compound is achieved through a robust chemical proteomics workflow. This methodology combines affinity chromatography with quantitative mass spectrometry to isolate and identify proteins that directly bind to the inhibitor.
Chemical Proteomics Workflow for Target Discovery
This protocol outlines the key steps for identifying kinase targets from cell lysates using an immobilized this compound analog.
Materials:
-
This compound analog with a linker for immobilization
-
Epoxy-activated Sepharose 6B beads
-
Cell lines of interest (e.g., HeLa, cancer cell lines)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for cell culture, protein extraction, affinity chromatography, and SDS-PAGE
-
Mass spectrometer for protein identification
Procedure:
-
Immobilization of this compound:
-
Covalently couple the this compound analog to epoxy-activated Sepharose 6B beads according to the manufacturer's instructions.
-
Thoroughly wash the beads to remove any non-covalently bound inhibitor.
-
Prepare control beads by blocking the epoxy groups without adding the inhibitor.
-
-
Cell Lysis:
-
Culture cells to the desired confluency.
-
Harvest and wash the cells with ice-old phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specific protein binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane and perform in-gel digestion with trypsin.
-
Extract the resulting peptides for mass spectrometry analysis.
-
-
Protein Identification by Mass Spectrometry:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
Proteins that are significantly enriched on the this compound beads compared to the control beads are considered potential targets.
-
Validation of Novel Targets
Identified candidate targets should be validated through orthogonal methods to confirm the interaction and its functional relevance.
-
In Vitro Kinase Assays: Perform enzymatic assays with recombinant kinase proteins to directly measure the inhibitory activity of this compound and determine its IC50 or Kd value.
-
Cellular Assays: For cell-surface receptor targets like DDR2, cellular assays can be employed.[1] This may involve treating cells expressing the target with this compound and measuring the inhibition of ligand-induced receptor phosphorylation or downstream signaling events by western blotting or other immunoassays.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow for novel target identification.
Caption: Chemical proteomics workflow for identifying novel kinase targets.
References
Preliminary Efficacy of Multi-Kinase Inhibitors: A Technical Overview
This technical guide provides a comprehensive overview of the preclinical evaluation of multi-kinase inhibitors (MKIs), a class of targeted cancer therapeutics designed to simultaneously block multiple signaling pathways crucial for tumor growth and survival. The data, protocols, and pathway analyses presented herein are synthesized from various preclinical studies on representative MKIs, offering a framework for researchers, scientists, and drug development professionals engaged in oncology research.
Quantitative Efficacy Data
The anti-proliferative activity and kinase inhibitory potential of representative multi-kinase inhibitors have been evaluated across various cancer cell lines and kinase assays. The following tables summarize the quantitative data from these preliminary studies.
Table 1: In Vitro Anti-Proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| U87 | Glioma | 3.4 ± 0.1 | ON123300[1] |
| H929 | Multiple Myeloma | Data not specified | ENMD-2076[2] |
| MKN45 | Gastric Carcinoma | Data not specified | LY2801653[3] |
| U-87MG | Glioblastoma | Data not specified | LY2801653[3] |
| KP4 | Pancreatic Cancer | Data not specified | LY2801653[3] |
| H441 | Lung Carcinoma | Data not specified | LY2801653[3] |
Note: Specific IC50 values for all cell lines were not available in the provided search results, but the compounds were shown to have activity.
Table 2: Kinase Inhibitory Activity
| Kinase Target | Inhibitor | Ki (nM) | Notes |
| MET | LY2801653 | 2 | Type-II ATP competitive inhibitor[3] |
| Ark5 | ON123300 | Data not specified | Strong inhibitor[1] |
| CDK4 | ON123300 | Data not specified | Strong inhibitor[1] |
| PDGFRβ | ON123300 | Data not specified | Growth factor receptor tyrosine kinase[1] |
| Aurora A/B | ENMD-2076 | Data not specified | Inhibited at 24-48h[2] |
| FGFR3 | ENMD-2076 | Data not specified | Reduction in phosphorylation observed[2] |
| MST1R, FLT3, AXL, MERTK, TEK, ROS1, DDR1/2 | LY2801653 | Data not specified | Potent activity observed[3] |
Table 3: In Vivo Anti-Tumor Efficacy
| Animal Model | Tumor Type | Treatment | Dosage | Outcome |
| Mice with intracerebral U87 tumors | Glioblastoma | ON123300 | 5 and 25 mg/kg (IV) | Dose-dependent suppression of p-Akt[1] |
| NOD/SCID mice with H929 xenografts | Multiple Myeloma | ENMD-2076 | 50, 100, 200 mg/kg/day (oral) | Dose-dependent inhibition of tumor growth[2] |
| Mouse xenograft models | Various | LY2801653 | Data not specified | Anti-tumor effects observed[3] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the preclinical evaluation of multi-kinase inhibitors.
Cell Proliferation Assay
This assay determines the concentration of the MKI that inhibits 50% of cell growth (IC50).
-
Cell Culture: Cancer cell lines (e.g., U87 glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The MKI is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response curve to a sigmoidal model using appropriate software.
Kinase Inhibition Assay
This biochemical assay measures the ability of the MKI to inhibit the activity of specific kinases.
-
Reagents: Recombinant purified kinases, kinase-specific substrates (e.g., a peptide), and ATP are required.
-
Reaction Setup: The MKI at various concentrations is pre-incubated with the kinase in a reaction buffer.
-
Initiation: The kinase reaction is initiated by adding ATP and the substrate. The reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each MKI concentration, and the Ki or IC50 value is determined from the dose-response curve.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of proteins within key signaling pathways.
-
Cell Lysis: Cells treated with the MKI for various times and at different concentrations are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry analysis is performed to quantify changes in protein phosphorylation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the MKI in a living organism.
-
Animal Husbandry: Immunocompromised mice (e.g., nude or NOD/SCID) are used. They are housed in a pathogen-free environment.
-
Tumor Implantation: Human cancer cells (e.g., H929) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: The MKI is administered to the treatment groups via a clinically relevant route (e.g., oral gavage or intravenous injection) at various doses and schedules. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) with calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for biomarkers like Ki-67, cleaved caspase-3, or p-FGFR3).[2]
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and experimental procedures provide a clearer understanding of the MKI's mechanism of action and evaluation process.
Targeted Signaling Pathways
Multi-kinase inhibitors are designed to interfere with multiple signaling cascades that are often dysregulated in cancer.[4][5] Key pathways include the PI3K/Akt and RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][5][6]
References
- 1. Preclinical pharmacological evaluation of a novel multiple kinase inhibitor, ON123300, in brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical activity of a novel multiple tyrosine kinase and aurora kinase inhibitor, ENMD-2076, against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using Multi-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][4][5][6] Multi-kinase inhibitors, which are designed to target several kinases simultaneously, have emerged as a powerful therapeutic strategy to overcome the limitations of mono-target agents, such as acquired resistance and the activation of alternative signaling pathways.[5][7]
This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of Multi-kinase-IN-1, a hypothetical multi-kinase inhibitor. The protocol is designed to be adaptable for various kinase targets and can be used for inhibitor screening, determining IC50 values, and elucidating the mechanism of action.
Principle of the In Vitro Kinase Assay
An in vitro kinase assay measures the enzymatic activity of a purified kinase in a cell-free system. The fundamental principle involves quantifying the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate by the kinase.[2][8] The inhibitory effect of a compound like this compound is determined by measuring the reduction in kinase activity in its presence.
Several detection methods can be employed, including:
-
Radiometric Assays: These traditional assays use radioactively labeled ATP (e.g., [γ-³²P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[3][8]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[1] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[9]
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity, or the amount of ADP produced.[1][10]
This protocol will focus on a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay) due to its high sensitivity, broad applicability, and non-radioactive nature.[10]
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the hypothetical inhibitory profile of this compound against a panel of selected kinases.
Table 1: IC50 Values of this compound against Various Kinases
| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |
| VEGFR2 | Poly(Glu, Tyr) 4:1 | 10 | 15 |
| PDGFRβ | Poly(Glu, Tyr) 4:1 | 10 | 25 |
| c-Kit | Poly(Glu, Tyr) 4:1 | 10 | 40 |
| B-Raf | MEK1 (inactive) | 10 | 150 |
| MEK1 | ERK2 (inactive) | 10 | 800 |
| ERK2 | Myelin Basic Protein | 10 | >10,000 |
| c-Src | Poly(Glu, Tyr) 4:1 | 10 | 75 |
Table 2: Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 |
| VEGFR2 | 15 | 1 |
| PDGFRβ | 25 | 1.7 |
| c-Kit | 40 | 2.7 |
| c-Src | 75 | 5 |
| B-Raf | 150 | 10 |
| MEK1 | 800 | 53.3 |
| ERK2 | >10,000 | >667 |
Experimental Protocols
Materials and Reagents
-
Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, c-Kit)
-
Kinase-specific substrates (e.g., Poly(Glu, Tyr) 4:1)
-
This compound (stock solution in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Kinase Pathways: A Change In Paradigm | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols: Multi-kinase-IN-1 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-1 is a potent small molecule inhibitor targeting several key kinases involved in oncogenic signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a critical class of therapeutic agents.[1][2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound in cell culture, including determining its optimal concentration and assessing its impact on downstream signaling pathways.
Data Presentation: Recommended Concentration and Cellular Effects
The optimal concentration of a multi-kinase inhibitor can vary significantly depending on the cell type, the specific kinases targeted, and the desired biological endpoint.[4] Preliminary dose-response experiments are crucial to determine the effective concentration range. The following table summarizes typical concentration ranges and their observed effects for multi-kinase inhibitors in cell culture, based on published studies.
| Concentration Range | Typical Observed Effects | Relevant Cell Lines (Examples) | Reference |
| Low Concentration (e.g., < 5 µM) | Inhibition of highly sensitive kinases, potential for cell cycle arrest.[4] | CML cells (e.g., 32Dp210) | [4] |
| Medium Concentration (e.g., 5 - 10 µM) | Broader inhibition of target kinases, suppression of BCR-ABL-independent signaling, induction of G2/M cell cycle arrest.[4][5] | T315I mutant CML cells | [4][5] |
| High Concentration (e.g., > 10 µM) | Inhibition of less sensitive kinases, blockage of key oncogenic drivers (e.g., mutant BCR-ABL, JAK2, STAT5), induction of apoptosis.[4][5][6] | Therapy-resistant CML cells | [4][5][6] |
Signaling Pathway Overview
Multi-kinase inhibitors often target multiple nodes within interconnected signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[7][8] Understanding these pathways is essential for interpreting the effects of this compound.
Caption: Simplified diagram of common oncogenic signaling pathways targeted by multi-kinase inhibitors.
Experimental Protocols
Cell Viability Assay (MTT or similar)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Workflow:
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability versus the log concentration of this compound to determine the IC50 value.
Western Blotting for Phospho-protein Analysis
This protocol assesses the effect of this compound on the phosphorylation status of its target kinases and downstream effectors.[10][11][12]
Workflow:
Caption: General workflow for Western blotting to analyze protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[12]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein of interest or a housekeeping protein (e.g., GAPDH or β-actin).[13]
-
Quantify band intensities to determine the change in protein phosphorylation.
-
Conclusion
These application notes provide a foundational framework for investigating the cellular effects of this compound. By systematically determining the optimal concentration and analyzing its impact on key signaling pathways, researchers can effectively characterize the mechanism of action of this and other novel multi-kinase inhibitors. It is important to adapt these protocols to the specific cell lines and experimental conditions being used.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Concentration of a Multikinase Inhibitor within Bone Marrow Correlates with In Vitro Cell Killing in Therapy-Resistant Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 9. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]
- 10. abcam.cn [abcam.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Multi-kinase-IN-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-1 is a potent, orally bioavailable small-molecule inhibitor targeting several receptor tyrosine kinases implicated in oncogenesis and tumor angiogenesis. Its primary targets include MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, and DDR1/2, as well as the serine/threonine kinases MKNK1/2.[1] By simultaneously blocking these signaling pathways, this compound exhibits broad anti-tumor activity, including the inhibition of cell proliferation, survival, and angiogenesis. These application notes provide a summary of its use in preclinical xenograft models and detailed protocols for its in vivo evaluation.
Mechanism of Action
This compound is an ATP-competitive inhibitor that stabilizes the inactive conformation of its target kinases, leading to a prolonged pharmacodynamic effect.[1] Its inhibitory activity against key drivers of tumor progression, such as the HGF/MET signaling pathway, results in the disruption of multiple downstream cellular processes crucial for cancer growth and metastasis.[1]
Signaling Pathways
The primary signaling cascades affected by this compound include the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are downstream of the targeted receptor tyrosine kinases. Inhibition of these pathways leads to decreased cell proliferation, survival, and angiogenesis.
Data Presentation: In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Anti-Tumor Efficacy of this compound in Various Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MKN45 | Gastric Carcinoma | Nude | 12.5 | Once daily, p.o. | 85 | [1] |
| U-87MG | Glioblastoma | Nude | 25 | Once daily, p.o. | 70 | [1] |
| KP4 | Pancreatic Cancer | Nude | 25 | Once daily, p.o. | 65 | [1] |
| H441 | Lung Carcinoma | Nude | 50 | Once daily, p.o. | 55 | [1] |
p.o. = per os (by mouth)
Experimental Protocols
General Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Human tumor cell line (e.g., MKN45)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human tumor cell line according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation for Implantation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound orally at the desired dose (e.g., 12.5 mg/kg) once daily.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor and record the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue treatment for the specified duration (e.g., 21 days) or until the tumors in the control group reach the predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic Analysis Protocol
This protocol is designed to assess the in vivo target modulation by this compound in tumor xenografts.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK)
-
Protein quantification assay kit
Procedure:
-
Tissue Collection:
-
At various time points after the final dose of this compound (e.g., 2, 6, 24 hours), euthanize a subset of mice from the treated and control groups.
-
Excise the tumors and snap-freeze them in liquid nitrogen.
-
-
Protein Extraction:
-
Homogenize the frozen tumor samples in lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-MET, MET, p-ERK, ERK).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the extent of target inhibition.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application of Multi-Kinase Inhibitors in Phosphoproteomics: A Focus on Imatinib as a Case Study
Introduction
Multi-kinase inhibitors are powerful tools in phosphoproteomics for elucidating cellular signaling pathways and understanding the mechanism of action of targeted therapies. By inhibiting multiple kinases, these compounds can reveal complex downstream effects on protein phosphorylation, providing a systems-level view of cellular responses. This document provides detailed application notes and protocols for the use of a multi-kinase inhibitor in phosphoproteomics, using Imatinib as a representative example due to the limited availability of specific data for "Multi-kinase-IN-1". Imatinib is a well-characterized inhibitor of the Abelson tyrosine kinase (ABL), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR), making it an excellent model for studying the effects of multi-kinase inhibition on these critical signaling pathways.[1][2]
Data Presentation: Kinase Inhibition Profile of Imatinib
The selectivity of a multi-kinase inhibitor is a critical parameter. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Imatinib against its primary targets and other selected kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM) |
| v-Abl | 600[1] |
| c-Kit | 100[1] |
| PDGFRα | 71[3] |
| PDGFRβ | 100[1] |
| c-Fms (CSF1R) | 140 |
| Lck | >10,000 |
| Src | >10,000 |
| EGFR | >10,000 |
Application in Phosphoproteomics
Phosphoproteomics studies utilizing multi-kinase inhibitors like Imatinib aim to identify and quantify changes in protein phosphorylation across the proteome upon inhibitor treatment. This allows researchers to map the inhibitor's impact on signaling networks and identify both on-target and off-target effects. A common quantitative method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Hypothetical Quantitative Phosphoproteomics Data Summary
The following table illustrates the expected changes in phosphorylation of key proteins in a Chronic Myeloid Leukemia (CML) cell line (e.g., K562) treated with Imatinib, as would be determined by a SILAC-based phosphoproteomics experiment.
| Protein | Phosphosite | Biological Function | Expected Change with Imatinib |
| BCR-ABL1 | Multiple | Oncogenic Driver | Decreased |
| CRKL | Y207 | Adaptor Protein in BCR-ABL1 Signaling | Decreased |
| STAT5 | Y694 | Transcription Factor | Decreased |
| GAB2 | Multiple | Scaffolding Protein | Decreased |
| SHC1 | Multiple | Adaptor Protein | Decreased |
| c-Kit | Multiple | Receptor Tyrosine Kinase | Decreased |
| PDGFRB | Multiple | Receptor Tyrosine Kinase | Decreased |
| ERK1/2 (MAPK3/1) | T202/Y204 | MAPK Signaling | Decreased |
| AKT1 | S473 | PI3K/AKT Signaling | Decreased |
Experimental Protocols
Detailed Protocol: SILAC-Based Quantitative Phosphoproteomics of Imatinib-Treated CML Cells
This protocol outlines the key steps for a quantitative phosphoproteomics experiment to investigate the effects of Imatinib on a Bcr-Abl positive cell line, such as K562.
1. SILAC Labeling of K562 Cells a. Culture K562 cells for at least five passages in RPMI-1640 medium deficient in L-lysine and L-arginine. b. Supplement the medium with either "light" (unlabeled) L-lysine and L-arginine or "heavy" (e.g., 13C6-L-lysine and 13C6,15N4-L-arginine) isotopes, along with 10% dialyzed fetal bovine serum. c. Grow one population of cells in "light" medium (control) and another in "heavy" medium (to be treated with Imatinib).
2. Imatinib Treatment a. Once cells have reached >95% incorporation of the heavy amino acids, treat the "heavy" labeled cells with a clinically relevant concentration of Imatinib (e.g., 1 µM) for a specified time (e.g., 6 hours).[4] b. Treat the "light" labeled cells with vehicle (e.g., DMSO) as a control.
3. Cell Lysis and Protein Extraction a. Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cell pellets in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, 50 mM NaF, 50 mM β-glycerophosphate, 1 mM sodium orthovanadate, 10 mM sodium pyrophosphate, and 1x protease inhibitor cocktail). c. Sonicate the lysates to shear DNA and clarify by centrifugation. d. Determine protein concentration using a BCA assay.
4. Protein Digestion a. Combine equal amounts of protein from the "light" and "heavy" lysates. b. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide. c. Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.
5. Phosphopeptide Enrichment a. Acidify the peptide mixture with trifluoroacetic acid (TFA). b. Desalt the peptides using a C18 solid-phase extraction cartridge. c. Enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). i. Equilibrate TiO2 beads with loading buffer. ii. Incubate the peptide mixture with the TiO2 beads. iii. Wash the beads to remove non-phosphorylated peptides. iv. Elute the phosphopeptides with an alkaline pH buffer.
6. Mass Spectrometry Analysis a. Analyze the enriched phosphopeptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument). b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
7. Data Analysis a. Process the raw mass spectrometry data using a software suite such as MaxQuant. b. Identify peptides and proteins, and quantify the "heavy"/"light" ratios for each identified phosphopeptide. c. Perform statistical analysis to identify phosphopeptides with significant changes in abundance upon Imatinib treatment. d. Use bioinformatics tools to perform pathway analysis and identify kinase-substrate relationships.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Imatinib.
Caption: PDGF Receptor Signaling Pathway and Inhibition by Imatinib.
Caption: c-Kit Signaling Pathway and Inhibition by Imatinib.
Caption: Bcr-Abl Signaling Pathway and Inhibition by Imatinib.
Experimental Workflow Diagram
Caption: SILAC-based Phosphoproteomics Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantitative- and Phospho-Proteomic Analysis of the Yeast Response to the Tyrosine Kinase Inhibitor Imatinib to Pharmacoproteomics-Guided Drug Line Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global proteome quantification for discovering imatinib-induced perturbation of multiple biological pathways in K562 human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-1 is a potent small molecule inhibitor targeting key tyrosine kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and the fusion protein Bcr-Abl.[1] These kinases are crucial regulators of cellular processes such as proliferation, differentiation, survival, and angiogenesis. Their aberrant activation is a hallmark of various cancers, making them important therapeutic targets. This document provides a comprehensive overview of the inhibitor's characteristics, handling instructions, and detailed protocols for its application in biochemical and cell-based assays.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Catalog Number | HY-103032 |
| CAS Number | 778274-97-8 |
| Molecular Formula | C₂₀H₁₉N₅O₃ |
| Molecular Weight | 377.4 g/mol |
Handling and Storage
-
Formulation: Provided as a solid powder.
-
Solubility: Soluble in DMSO.
-
Storage: Store the solid compound at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.
Quantitative Data
Disclaimer: Specific IC₅₀ values for this compound (HY-103032) against a broad panel of kinases are not publicly available. The following tables present representative IC₅₀ values for well-characterized multi-kinase inhibitors targeting PDGF-R, c-Kit, and Bcr-Abl to provide an expected range of potency.
Table 1: Representative Biochemical IC₅₀ Values for Multi-Kinase Inhibitors
| Kinase Target | Representative Inhibitor | IC₅₀ (nM) |
| PDGFRα | Imatinib | 100 |
| PDGFRβ | Sunitinib | 2 |
| c-Kit | Imatinib | 100 |
| Bcr-Abl | Imatinib | 600 |
| Bcr-Abl (T315I mutant) | Ponatinib | 2 |
| VEGFR2 | Sunitinib | 9 |
| Src | Dasatinib | <1 |
Table 2: Representative Cellular IC₅₀ Values for Multi-Kinase Inhibitors
| Cell Line | Target Pathway | Representative Inhibitor | IC₅₀ (nM) |
| K562 (CML) | Bcr-Abl | Imatinib | 250 |
| Ba/F3 (Bcr-Abl) | Bcr-Abl | Dasatinib | <1 |
| GIST-T1 (c-Kit mutant) | c-Kit | Sunitinib | 10 |
| H1703 (PDGFRα amplification) | PDGFR | Crenolanib | 5 |
Signaling Pathways
The signaling pathways of PDGF-R, c-Kit, and Bcr-Abl are critical in cell growth and proliferation. This compound is expected to inhibit these pathways, leading to downstream effects on cell cycle and survival.
Caption: Simplified PDGFR signaling pathway.
Caption: Simplified c-Kit signaling pathway.
Caption: Simplified Bcr-Abl signaling pathway.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified kinases.
Caption: Workflow for a typical biochemical kinase assay.
Materials:
-
Purified recombinant kinase (e.g., PDGFRβ, c-Kit, Bcr-Abl)
-
Kinase-specific substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare a serial dilution of this compound: Dissolve the inhibitor in DMSO to make a high-concentration stock (e.g., 10 mM). Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Dispense reagents: To each well of the assay plate, add the diluted inhibitor or DMSO control. Then, add the purified kinase diluted in kinase buffer.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction: Add a mixture of the kinase-specific substrate and ATP (at a concentration near the Km for the specific kinase) to each well.
-
Kinase reaction incubation: Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ATP depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data acquisition: Measure the luminescence using a plate reader.
-
Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of its target kinases and their downstream substrates in a cellular context.
Caption: Workflow for a Western blot-based cellular phosphorylation assay.
Materials:
-
Cell line expressing the target kinase (e.g., K562 for Bcr-Abl, MO7e for c-Kit, or engineered cell lines for PDGFR)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Ligand for receptor stimulation (e.g., PDGF for PDGFR, SCF for c-Kit)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for PDGFR, c-Kit, Bcr-Abl, and downstream targets like Akt, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment: Seed cells in appropriate culture plates and allow them to adhere (if applicable). For suspension cells, ensure they are in the logarithmic growth phase. Starve serum-dependent cells for several hours before treatment.
-
Inhibitor treatment: Treat the cells with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 1-4 hours).
-
Ligand stimulation (for PDGFR and c-Kit): For receptor tyrosine kinases, stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation. For Bcr-Abl, which is constitutively active, this step is not necessary.
-
Cell lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFR) diluted in blocking buffer overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines that are dependent on the targeted kinases.
Materials:
-
Target cell line (e.g., K562)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
96-well clear or white-walled cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Inhibitor treatment: Add serial dilutions of this compound (and a DMSO control) to the wells.
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, in a cell culture incubator.
-
Assay readout:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Incubate for a short period as per the manufacturer's instructions and then read the luminescence.
-
-
Data analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal in biochemical assay | Inactive enzyme or substrate. | Use freshly prepared or properly stored reagents. Verify enzyme activity with a known activator or positive control. |
| Suboptimal ATP concentration. | Determine the Km of ATP for the kinase and use a concentration at or near the Km. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Primary antibody concentration too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Inconsistent results in cell-based assays | Cell passage number too high. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure accurate and uniform cell seeding in all wells. | |
| Inhibitor precipitation. | Check the solubility of the inhibitor in the final culture medium concentration. |
References
Application Notes and Protocols for Cell Viability Assays with Multi-kinase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-1 is a potent small molecule inhibitor targeting key tyrosine kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptor (PDGF-R), c-Kit, and the fusion protein Bcr-Abl.[1] Dysregulation of these kinases is a hallmark of various cancers, making this compound a valuable tool for cancer research and drug development.[2][3] By simultaneously blocking multiple signaling pathways, multi-kinase inhibitors can offer increased potency and a strategy to overcome drug resistance. This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their phosphorylation activity. This leads to the blockade of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. The primary targets of this compound are:
-
PDGF-R: A receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and angiogenesis.
-
c-Kit: A receptor tyrosine kinase essential for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Mutations leading to constitutive activation of c-Kit are found in various cancers, such as gastrointestinal stromal tumors (GIST).
-
Bcr-Abl: A constitutively active tyrosine kinase resulting from a chromosomal translocation, which is the causative agent of Chronic Myeloid Leukemia (CML).[2]
The simultaneous inhibition of these kinases disrupts multiple oncogenic signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Data Presentation: Efficacy of Multi-kinase Inhibitors with Similar Target Profiles
While specific cell viability data for this compound is not yet widely published, the following tables summarize the half-maximal inhibitory concentrations (IC50) of well-characterized multi-kinase inhibitors with the same target profile (PDGF-R, c-Kit, Bcr-Abl) in various cancer cell lines. This data provides a reference for the expected potency of this compound.
Table 1: IC50 Values of Imatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.21 |
| GIST882 | Gastrointestinal Stromal Tumor | 1.7 |
| MCF-7 | Breast Cancer | 0.83 |
Data sourced from references[4][5].
Table 2: IC50 Values of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colon Carcinoma | 0.14 |
| MCF7 | Breast Carcinoma | 0.67 |
| NCI-H460 | Non-small Cell Lung Carcinoma | 9.0 |
| Neuroblastoma Cell Lines (average of 7 sensitive lines) | Neuroblastoma | < 1.0 |
Data sourced from references.
Table 3: IC50 Values of Nilotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | ~1-10 |
| KU812 | Chronic Myeloid Leukemia | ~1-10 |
| KCL22 | Chronic Myeloid Leukemia | ~1-10 |
Data sourced from reference[4].
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for a cell viability assay.
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT assay and the ATP-based assay (e.g., CellTiter-Glo®).
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[3] The luminescent signal is proportional to the number of viable cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium, as described in the MTT protocol.
-
Include a vehicle control.
-
Add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Signal Stabilization:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of reagents or culture. | Use sterile techniques and fresh reagents. |
| Low signal in ATP assay | Low cell number or poor cell health. | Optimize cell seeding density and ensure cells are healthy before starting the experiment. |
| Inconsistent results | Pipetting errors, uneven cell distribution. | Use a multichannel pipette for consistency, ensure a single-cell suspension before seeding. |
| Precipitation of inhibitor | Poor solubility of the compound in the culture medium. | Ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. |
Conclusion
This compound is a powerful research tool for investigating the roles of PDGF-R, c-Kit, and Bcr-Abl in cancer cell biology. The provided protocols for MTT and ATP-based cell viability assays offer robust methods to quantify the cytotoxic and cytostatic effects of this inhibitor. By following these detailed procedures, researchers can obtain reliable and reproducible data to advance our understanding of kinase-driven cancers and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Multi-kinase-IN-1 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Multi-kinase-IN-1 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of this compound?
A1: For initial reconstitution, it is highly recommended to use a 100% organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound to create a high-concentration stock solution.[1][2][3]
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is causing this?
A2: This is a common issue due to the hydrophobic nature of many kinase inhibitors.[4][5] When the DMSO stock is diluted into an aqueous buffer (like PBS or Tris), the inhibitor may crash out of solution because its solubility limit in the final aqueous environment is exceeded. The final concentration of DMSO in your aqueous solution may be too low to maintain solubility.
Q3: What is the maximum recommended concentration of this compound in an aqueous buffer?
A3: The maximum aqueous solubility is generally very low and can be buffer-dependent. For a similar compound, NU 7441, a solubility of approximately 0.2 mg/mL was achieved in a 1:4 solution of DMF:PBS (pH 7.2).[2] It is crucial to determine the empirical solubility limit in your specific buffer system.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods.[2] If you must, prepare it fresh daily and keep it on ice for the duration of the experiment. For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing precipitation and solubility problems encountered when preparing aqueous solutions of this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Logical Flow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for inhibitor precipitation.
Experimental Protocols
Protocol 1: Standard Dilution Protocol
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the aqueous buffer (e.g., PBS, pH 7.4) to room temperature.
-
Vortex the aqueous buffer.
-
While vortexing, slowly add the required volume of the DMSO stock solution to the buffer to achieve the final desired concentration. Note: The final DMSO concentration should ideally be below 1% for most cell-based assays, but may need to be higher to maintain solubility.
Protocol 2: Co-Solvent Dilution Protocol (for stubborn solubility issues)
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare an intermediate dilution of the inhibitor in a co-solvent like ethanol or DMF.
-
Warm the final aqueous buffer to room temperature.
-
While vortexing the aqueous buffer, slowly add the intermediate dilution to the buffer.
-
Ensure the final concentration of all organic solvents is compatible with your experimental system.
Quantitative Solubility Data
The following table summarizes the solubility of a representative multi-kinase inhibitor (NU 7441) in various solvents. This data can be used as a general guideline.
| Solvent | Approximate Solubility |
| DMSO | ~12 mg/mL[2] |
| DMF | ~1 mg/mL[2] |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL[2] |
| Water | Insoluble/Sparingly soluble[6] |
| Ethanol | Insoluble[6] |
Signaling Pathway Context
Multi-kinase inhibitors often target several key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of some common pathways targeted by inhibitors like those targeting PDGFR, c-Kit, and Bcr-Abl.[1]
Caption: Inhibition of key oncogenic signaling pathways.
Experimental Workflow for Testing Solubility
The following workflow outlines a systematic approach to determine the optimal conditions for solubilizing this compound for your experiments.
Caption: Workflow for determining inhibitor solubility.
References
Optimizing Multi-kinase-IN-1 incubation time for maximum effect
Welcome to the technical support center for Multi-kinase-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions to achieve the maximum therapeutic effect. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which pathways does it target?
A1: this compound is a potent small molecule inhibitor designed to simultaneously block the activity of multiple key kinases involved in oncogenic signaling. Due to the high degree of structural homology within the ATP-binding sites of kinases, many inhibitors affect multiple targets.[1][2] This multi-targeted approach can offer advantages such as increased potency and a reduced likelihood of developing drug resistance.[2][3] this compound primarily targets kinases within the RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][4]
Q2: Why is optimizing the incubation time for a kinase inhibitor crucial?
A2: Optimizing incubation time is critical for several reasons. First, the time required to achieve maximal inhibition can vary depending on the inhibitor's mechanism (e.g., reversible vs. irreversible), its ability to penetrate the cell membrane, and the cellular context.[5] Second, an insufficient incubation time may lead to an underestimation of the inhibitor's potency (a falsely high IC50 value), while an excessively long incubation period can trigger secondary effects, such as cellular toxicity or the activation of compensatory feedback loops, which can confound data interpretation.[4] A time-course experiment is essential to identify the optimal window where the primary inhibitory effect is at its peak before these secondary effects become significant.
Q3: What is a typical starting point for incubation time with this compound?
A3: For initial experiments, a pre-incubation time of 15-60 minutes is a common starting point for many kinase inhibitors before adding substrates in biochemical assays or before cell lysis in cellular assays.[6][7] However, the ideal duration is highly dependent on the specific cell line and experimental conditions. We strongly recommend performing a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) to empirically determine the optimal incubation time for your specific model system.
Experimental Guide: Optimizing Incubation Time
This section provides a detailed protocol for determining the optimal incubation time of this compound in a cell-based assay using Western blot to measure the phosphorylation of a downstream target (e.g., p-ERK).
Experimental Workflow
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multi-kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
Technical Support Center: Mitigating Multi-kinase-IN-1 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity of Multi-kinase-IN-1 in normal cells during experiments. The following information is intended to serve as a general framework, and it is recommended that researchers empirically determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to the cytotoxicity of this compound in normal cells?
A1: The cytotoxicity of multi-kinase inhibitors like this compound in normal cells can be attributed to several factors:
-
Off-target effects: Most kinase inhibitors are not entirely specific and can inhibit kinases other than the intended target, disrupting normal cellular signaling pathways.[1][2][3]
-
Induction of Oxidative Stress: Some kinase inhibitors can increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cellular damage.[4][5][6][7]
-
Apoptosis Induction: Multi-kinase inhibitors can trigger programmed cell death (apoptosis) in normal cells through both caspase-dependent and independent pathways.[8][9][10][11]
-
Cell Cycle Disruption: Inhibition of certain kinases, such as checkpoint kinases, can interfere with the normal cell cycle progression, potentially leading to cell death in actively dividing normal cells.[12][13][14][15]
Q2: How can I determine if my normal cell line is particularly sensitive to this compound?
A2: You can assess the sensitivity of your normal cell line by performing a dose-response experiment and determining the half-maximal inhibitory concentration (IC50). A lower IC50 value compared to your cancer cell line of interest indicates higher sensitivity. Standard cell viability assays like MTT, XTT, or CellTiter-Glo® can be used for this purpose. It is also beneficial to compare the IC50 of this compound across a panel of different normal cell lines to understand its general cytotoxicity profile.
Q3: Can co-treatment with other agents reduce the cytotoxicity of this compound in normal cells?
A3: Yes, co-treatment with certain agents may reduce cytotoxicity. For example:
-
Antioxidants: If oxidative stress is a significant contributor to cytotoxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) might be beneficial. However, it's crucial to validate that the antioxidant does not interfere with the anti-cancer efficacy of this compound.[5]
-
Caspase inhibitors: If apoptosis is the primary mechanism of cytotoxicity, pan-caspase inhibitors like Z-VAD-FMK can be used to block this pathway.[8][9] This is more of a research tool to understand the mechanism rather than a therapeutic strategy.
Q4: Are there advanced delivery methods to reduce the exposure of normal cells to this compound?
A4: Yes, targeted delivery systems are a promising approach to increase the concentration of the inhibitor at the tumor site while minimizing systemic exposure.[4][8][9] These methods often involve encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) that are designed to specifically target cancer cells.[6]
Troubleshooting Guides
Issue 1: High Cytotoxicity of this compound in Normal Control Cells
This guide provides a systematic approach to troubleshoot and mitigate excessive cell death in your normal cell lines when treated with this compound.
Troubleshooting Workflow
References
- 1. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of myocyte cytotoxicity induced by the multiple receptor tyrosine kinase inhibitor sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inits.at [inits.at]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Approaches for Efficient Delivery of Tyrosine Kinase Inhibitors | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. benthamdirect.com [benthamdirect.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results with Multi-Kinase Inhibitors
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using multi-kinase inhibitors, with a focus on addressing inconsistent experimental outcomes. The information and protocols provided here use Multi-kinase-IN-7 as a representative example to illustrate common principles and procedures applicable to many multi-kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My multi-kinase inhibitor shows variable potency (IC50) across different experiments. What are the potential causes?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cancer cell lines possess unique genetic backgrounds, including different baseline kinase activity and expression levels, which can significantly impact inhibitor sensitivity.
-
Experimental Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can alter signaling pathways and affect inhibitor efficacy.
-
Inhibitor Preparation and Storage: Improper storage of the inhibitor, such as repeated freeze-thaw cycles of stock solutions, can lead to degradation. Solubility issues upon dilution into aqueous media can also result in a lower effective concentration.
-
Assay-Specific Parameters: The concentration of ATP used in a kinase assay can significantly impact the apparent IC50 of an ATP-competitive inhibitor.[1]
Q2: I'm observing off-target effects that complicate the interpretation of my results. How can I address this?
A2: Off-target effects are a known characteristic of many kinase inhibitors due to the conserved nature of the ATP-binding pocket.[2][3] To mitigate this:
-
Titrate the Inhibitor: Use the lowest effective concentration of the inhibitor to minimize engagement with less sensitive, off-target kinases.
-
Use Multiple Inhibitors: Employing a second, structurally distinct inhibitor for the same primary target can help confirm that the observed phenotype is due to on-target inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase to see if it reverses the observed phenotype.
-
Comprehensive Kinase Profiling: Refer to or perform broad kinase profiling to be aware of the inhibitor's full spectrum of activity.
Q3: The inhibitor is not soluble in my cell culture medium. What should I do?
A3: Most kinase inhibitors are hydrophobic and require an organic solvent, typically DMSO, for initial solubilization.[4] When diluting into aqueous media, precipitation can occur.[5]
-
Prepare a Concentrated Stock in DMSO: Make a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer or cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Sonication/Warming: Gentle warming (to 37°C) and brief sonication can sometimes help re-dissolve precipitates that form upon dilution into aqueous solutions.[5]
Q4: How should I properly store my multi-kinase inhibitor?
A4: For long-term storage, solid compounds are typically kept at -20°C or -80°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, protected from light.[3] For short-term storage (up to one month), -20°C is generally acceptable.[3]
Quantitative Data: Kinase Inhibitory Profile of Multi-kinase-IN-7
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Multi-kinase-IN-7 against a panel of kinases. This data is crucial for understanding its potency and selectivity.
| Kinase Target | IC50 (µM) |
| EGFR | 2.19 |
| VEGFR2 | 2.95 |
| TrKA | 3.59 |
| FAK | 6.3 |
| AKT1 | 9.2 |
| CDK2 | 9.31 |
| GSK3β | 11.7 |
| CDK5 | 23.4 |
Data sourced from publicly available information on Multi-kinase-IN-7.[7]
Detailed Experimental Protocol: Cell Viability Assay
This protocol outlines a cell-based assay to determine the effect of a multi-kinase inhibitor on the viability of cancer cells using a common method like the MTT or CellTiter-Glo® assay. The example uses MDA-MB-231 breast cancer cells, which have been shown to be sensitive to Multi-kinase-IN-7.[7]
Materials:
-
MDA-MB-231 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Multi-kinase-IN-7
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of Multi-kinase-IN-7 in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, etc.).
-
Further dilute these DMSO stocks into culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the inhibitor to the respective wells.
-
Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated wells.
-
Include a "no treatment" control with fresh medium only.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). For Multi-kinase-IN-7, a 48-hour incubation has been shown to induce cell cycle arrest and apoptosis in MDA-MB-231 cells.[7]
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilizing agent before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a brief incubation.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the percentage of cell viability against the inhibitor concentration (on a log scale) to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathways Targeted by Multi-kinase Inhibitors
Caption: Signaling pathways inhibited by a typical multi-kinase inhibitor.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining inhibitor IC50 in a cell-based assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting inconsistent IC50 values.
References
- 1. promega.com [promega.com]
- 2. infochim.chimie.unistra.fr [infochim.chimie.unistra.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of c-Kit by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Preventing degradation of Multi-kinase-IN-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Multi-kinase-IN-1 in solution and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution can be attributed to several factors, including:
-
Hydrolysis: Reaction with water molecules, which can be accelerated by pH changes.
-
Oxidation: Reaction with dissolved oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Decomposition caused by exposure to light, particularly UV radiation.
-
Repeated Freeze-Thaw Cycles: Physical stress on the molecule that can lead to aggregation and degradation.
-
Improper Storage: Storing the solution at incorrect temperatures or for extended periods beyond its stability limits.
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound. For aqueous buffers, it is crucial to ensure the final DMSO concentration is low enough to not affect the biological system (typically <0.5%).
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term storage, -20°C is acceptable. Always protect the solutions from light.
Q4: How can I minimize the degradation of this compound in my working solutions?
A4: To minimize degradation in working solutions, it is recommended to:
-
Prepare fresh working solutions from a frozen stock solution for each experiment.
-
Use buffers with a pH that is optimal for the compound's stability (if known, otherwise use a neutral pH).
-
Protect the working solution from light by using amber-colored tubes or covering the containers with foil.
-
Minimize the exposure of the solution to air to reduce oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock or working solution. | 1. Prepare a fresh stock solution from powder. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Always prepare working solutions fresh before each experiment. 4. Verify the inhibitor's concentration and purity using a suitable analytical method (e.g., LC-MS). |
| Precipitation observed in the working solution | Poor solubility of this compound in the aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. 2. Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation. |
| Variability between experimental replicates | Inconsistent handling of the inhibitor solution. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all solutions are protected from light and stored at the correct temperature. 3. Use calibrated pipettes for accurate dispensing. |
Quantitative Data Summary
Table 1: Illustrative Stability of a Multi-Kinase Inhibitor in Different Solvents at -20°C (Protected from Light)
| Solvent | Concentration | Purity after 1 Month (%) | Purity after 3 Months (%) |
| DMSO | 10 mM | >99 | 98 |
| Ethanol | 10 mM | 98 | 95 |
| PBS (pH 7.4) with 0.5% DMSO | 100 µM | 95 | 85 |
Table 2: Illustrative Effect of pH on the Stability of a Multi-Kinase Inhibitor in Aqueous Buffer (with 0.5% DMSO) at 37°C for 24 hours
| pH | Purity (%) |
| 5.0 | 80 |
| 7.4 | 92 |
| 8.5 | 85 |
Table 3: Illustrative Photodegradation of a Multi-Kinase Inhibitor in Aqueous Buffer (pH 7.4 with 0.5% DMSO) at Room Temperature
| Light Exposure | Purity after 8 hours (%) |
| Ambient Lab Light | 90 |
| Direct Sunlight | 65 |
| Dark (Control) | >99 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Assessment of this compound Stability by LC-MS
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound stock solution
-
The aqueous buffer of interest (e.g., PBS, cell culture media)
-
LC-MS grade acetonitrile and water
-
Formic acid
-
LC-MS system with a C18 column
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer of interest at the desired concentration.
-
Divide the working solution into several aliquots for time-point analysis (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At each time point, take a sample from the corresponding aliquot and immediately quench any potential degradation by mixing with an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts or proteins.
-
Analyze the supernatant by LC-MS. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the peak area of the parent mass of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Targeted signaling pathways of this compound.
Off-target effects of Multi-kinase-IN-1 complicating data interpretation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with multi-kinase inhibitors (MKIs). Due to their nature, MKIs can produce off-target effects that may complicate data interpretation.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a multi-kinase inhibitor?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target(s).[2][3] This can lead to unintended biological consequences, confounding experimental results and potentially causing toxicity in a clinical setting.[1] It is a common challenge in drug discovery, largely due to the structural similarity of the ATP-binding site across the human kinome.[4]
Q2: How can I determine if my experimental observations are due to on-target or off-target effects?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Chemical Proteomics: Techniques like kinobeads can be used to pull down and identify the actual protein targets of your inhibitor from cell lysates.[5][6]
-
Kinase Profiling: Screen your inhibitor against a large panel of recombinant kinases to identify its selectivity profile.[7][8][9]
-
Rescue Experiments: If the on-target kinase is known, overexpressing a drug-resistant mutant of that kinase should rescue the phenotype if the effect is on-target.
-
Phenocopying with a Different Inhibitor: Use a structurally different inhibitor with a known selectivity for the same target. If it produces the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. This should mimic the effect of the inhibitor if the phenotype is on-target.
Q3: What are some common pitfalls in kinase assays that can lead to misleading data?
A3: Several factors can compromise the reliability of kinase assay data:
-
Compound Interference: Some compounds can interfere with the assay readout, for example, by fluorescing or quenching a signal.[10]
-
Non-specific Inhibition: Molecules can indirectly inhibit kinases by chelating necessary cofactors.[10]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect the reaction kinetics.[10]
-
Protein Aggregation: The kinase itself may aggregate, leading to altered or reduced activity.[10]
-
Assay Format Mismatch: Not all assay formats are suitable for every kinase or inhibitor. It is advisable to cross-validate findings using multiple assay methods.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my multi-kinase inhibitor.
-
Possible Cause 1: Assay Conditions. Variations in ATP concentration, enzyme concentration, or reaction time can significantly alter IC50 values.[11]
-
Possible Cause 2: Inhibitor Instability. The inhibitor may be unstable in the assay buffer or may be metabolized by cellular components if using cell-based assays.
-
Troubleshooting Step: Assess the stability of your inhibitor under the experimental conditions. Consider using fresh dilutions for each experiment.
-
-
Possible Cause 3: Off-target Effects. If you are using a cell-based assay, off-target effects on other kinases can influence the overall phenotype and lead to variability in the measured potency.
-
Troubleshooting Step: Perform a kinase profile to understand the selectivity of your inhibitor. Correlate the cellular IC50 with the biochemical IC50 for the intended target.
-
Problem 2: My inhibitor shows the expected effect in a biochemical assay but not in a cell-based assay.
-
Possible Cause 1: Cell Permeability. The inhibitor may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Evaluate the physicochemical properties of your compound. You can also use cell lines with known differences in membrane transporter expression.
-
-
Possible Cause 2: Cellular ATP Concentration. The intracellular concentration of ATP is much higher than what is typically used in biochemical assays. An ATP-competitive inhibitor will be less effective in a cellular context.
-
Troubleshooting Step: Compare the Ki of your inhibitor with the intracellular ATP concentration. A potent inhibitor should have a Ki value significantly lower than the cellular ATP concentration.
-
-
Possible Cause 3: Redundant Signaling Pathways. In a cellular context, other signaling pathways may compensate for the inhibition of the target kinase, masking the phenotypic effect.[12][13]
Quantitative Data Summary
The following tables provide a template for summarizing the kinase profiling data of a hypothetical multi-kinase inhibitor, "MKi-1".
Table 1: On-Target Kinase Inhibition Profile of MKi-1
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase A | 15 | 5 | Biochemical |
| Kinase B | 50 | 18 | Biochemical |
| Kinase C | 120 | 45 | Biochemical |
Table 2: Off-Target Kinase Inhibition Profile of MKi-1 (Top 5 Hits)
| Off-Target Kinase | IC50 (nM) | % Inhibition at 1µM |
| Kinase X | 250 | 95% |
| Kinase Y | 800 | 70% |
| Kinase Z | 1,500 | 55% |
| Kinase P | 3,000 | 40% |
| Kinase Q | >10,000 | 15% |
Experimental Protocols
Key Experiment: Kinase Profiling using a Luminescent ADP Detection Platform
This protocol outlines a streamlined method for profiling a kinase inhibitor against a large panel of kinases.[7]
Materials:
-
Multi-kinase inhibitor (e.g., MKi-1)
-
Kinase panel (e.g., 70 kinases)
-
Substrates for each kinase
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Multidrop™ Combi nL liquid dispenser or similar
Methodology:
-
Kinase Preparation: Dilute the 70 kinases in a storage buffer (e.g., 50mM Tris [pH 7.5], 150mM NaCl, 0.25mM DTT, and 25% glycerol) to a 50X working concentration.
-
Substrate Preparation: Prepare 5X substrate solutions corresponding to each kinase in a separate 96-well plate.
-
Inhibitor Dilution: Prepare a serial dilution of the multi-kinase inhibitor.
-
Assay Plate Setup: In a 384-well plate, dispense the inhibitor dilutions.
-
Kinase Reaction: Add the diluted kinases and their corresponding substrates to the assay plate. Incubate at the optimal temperature for the kinases.
-
ADP Detection: After the kinase reaction, add the ADP-Glo™ Kinase Assay reagents according to the manufacturer's instructions.
-
Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Visualizations
Signaling Pathway: Potential On- and Off-Target Effects
Caption: On-target vs. off-target inhibition by a multi-kinase inhibitor.
Experimental Workflow: Kinase Profiling
Caption: Workflow for determining kinase inhibitor selectivity.
Logical Relationship: Troubleshooting Inconsistent Data
Caption: Decision tree for troubleshooting inconsistent inhibitor data.
References
- 1. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Multi-kinase-IN-1 (Sorafenib) vs. Imatinib in Kinase Inhibition
In the landscape of targeted cancer therapy, kinase inhibitors have revolutionized treatment strategies by selectively targeting the molecular drivers of malignancy. This guide provides a detailed comparison of the multi-kinase inhibitor Sorafenib (selected as a representative Multi-kinase-IN-1) and the well-established tyrosine kinase inhibitor, Imatinib. This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Inhibitors
Imatinib is a first-generation tyrosine kinase inhibitor that functions as a competitive inhibitor of the ATP binding site of specific kinases. It is highly effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and also inhibits the receptor tyrosine kinases c-KIT and platelet-derived growth factor receptor (PDGFR). By blocking the activity of these kinases, imatinib effectively halts downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Sorafenib , in contrast, is a multi-kinase inhibitor with a broader spectrum of targets. It inhibits intracellular serine/threonine kinases, such as RAF-1 and B-RAF, as well as receptor tyrosine kinases including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3), PDGFR-β, and c-KIT. This dual mechanism of action allows sorafenib to not only inhibit tumor cell proliferation through the RAF/MEK/ERK pathway but also to suppress tumor angiogenesis by blocking VEGFR and PDGFR signaling.
Comparative Efficacy: A Quantitative Look at Kinase Inhibition
The in vitro potency of imatinib and sorafenib against various kinases is a key determinant of their clinical utility. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for imatinib and sorafenib against a panel of clinically relevant kinases.
| Kinase Target | Imatinib IC50 (nM) | Sorafenib IC50 (nM) | Primary Indication for Target |
| BCR-ABL | 25 - 410 | >10,000 | Chronic Myeloid Leukemia (CML) |
| c-KIT | 410 | 68 | Gastrointestinal Stromal Tumors (GIST) |
| PDGFRα | 380 | 58 | GIST, various solid tumors |
| PDGFRβ | 380 | 30 | GIST, various solid tumors |
| VEGFR-2 | >10,000 | 90 | Angiogenesis in various solid tumors |
| VEGFR-3 | >10,000 | 20 | Angiogenesis in various solid tumors |
| B-RAF | >10,000 | 22 | Melanoma, various solid tumors |
| RAF-1 | >10,000 | 6 | Various solid tumors |
| RET | >10,000 | 4 | Thyroid cancer |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
This data highlights the distinct selectivity profiles of the two inhibitors. Imatinib is highly potent against BCR-ABL, making it a frontline therapy for CML. Sorafenib, while less effective against BCR-ABL, demonstrates potent inhibition of kinases involved in angiogenesis (VEGFRs) and cell proliferation (RAF kinases), which are critical in solid tumors like hepatocellular carcinoma and renal cell carcinoma. Interestingly, both drugs show activity against c-KIT and PDGFR, key drivers in GIST. However, sorafenib has been shown to be effective against some imatinib-resistant c-KIT mutations.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Simplified signaling pathways inhibited by Imatinib and Sorafenib.
Caption: General experimental workflow for comparing kinase inhibitors in vitro.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of kinase inhibitors like imatinib and sorafenib.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
-
Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide with a tyrosine residue), ATP, assay buffer, kinase inhibitor (Imatinib or Sorafenib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in the assay buffer.
-
In a 96-well plate, add the kinase, the substrate, and the kinase inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed using a suitable detection method.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials: Cancer cell line of interest, cell culture medium, 96-well plates, Imatinib or Sorafenib, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of imatinib or sorafenib and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilizing agent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Western Blotting
This technique is used to detect the phosphorylation status of target kinases and downstream signaling proteins, providing insight into the inhibitor's mechanism of action within the cell.
-
Materials: Cancer cells treated with imatinib or sorafenib, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-c-KIT, anti-phospho-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (total or phosphorylated form).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Conclusion
Both imatinib and sorafenib are potent kinase inhibitors that have significantly impacted cancer treatment. Imatinib's high specificity for BCR-ABL, c-KIT, and PDGFR makes it a cornerstone in the treatment of CML and GIST. Sorafenib's broader target profile, encompassing key mediators of cell proliferation and angiogenesis, provides a therapeutic advantage in various solid tumors. The choice between these inhibitors, or their potential combination, depends on the specific molecular characteristics of the cancer being treated. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other kinase inhibitors in the pursuit of more effective and personalized cancer therapies.
A Comparative Guide to Pan-Kinase Inhibitors Targeting Key Oncogenic Drivers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, pan-kinase inhibitors represent a powerful class of therapeutic agents designed to simultaneously block the activity of multiple protein kinases. This guide provides a comparative analysis of several prominent pan-kinase inhibitors, with a focus on those targeting the well-established oncogenic drivers: Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Breakpoint Cluster Region-Abelson (Bcr-Abl) fusion protein.
While this guide aims to provide a broad overview, it is important to note that publicly available, peer-reviewed experimental data for a compound marketed as "Multi-kinase-IN-1" is limited. The product description suggests it is a potent inhibitor of PDGF-R, c-Kit, and Bcr-Abl[1]. Therefore, this guide will focus on a comparative analysis of well-characterized and clinically relevant pan-kinase inhibitors known to target these key kinases: Imatinib, Dasatinib, Sunitinib, and Sorafenib.
Kinase Inhibition Profiles
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pan-kinase inhibitors against a panel of key kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| Bcr-Abl | ~600[2] | <1[3] | - | - |
| c-Kit | ~100[2] | 11 | - | 58[4] |
| PDGFRα | ~100[2] | - | - | - |
| PDGFRβ | ~100[2] | 15 | - | 57[4] |
| VEGFR1 | - | - | - | 26[5] |
| VEGFR2 | - | - | - | 90[5] |
| VEGFR3 | - | - | - | 20[4][5] |
| Raf-1 | - | - | - | 6[4][5] |
| B-Raf | - | - | - | 22[5] |
| B-Raf (V600E) | - | - | - | 38[5] |
| Src Family Kinases | - | <1 | - | - |
| FLT3 | - | - | - | 58[4] |
Signaling Pathways and Inhibitor Action
The following diagrams illustrate the primary signaling pathways affected by these pan-kinase inhibitors.
Caption: Simplified signaling pathways targeted by pan-kinase inhibitors.
Experimental Protocols
A generalized workflow for evaluating and comparing pan-kinase inhibitors is outlined below. Specific protocols may vary based on the kinase of interest and the experimental setup.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
General Protocol:
-
Reagents and Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound, Imatinib)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in the kinase assay buffer. b. In a microplate, add the kinase, substrate, and inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines that are dependent on the targeted kinases.
General Protocol:
-
Reagents and Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl, GIST-T1 for c-Kit)
-
Cell culture medium and supplements
-
Test inhibitor
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of concentrations of the test inhibitor. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell proliferation reagent and incubate as per the manufacturer's instructions. e. Measure the absorbance or luminescence using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for a cellular proliferation assay.
Concluding Remarks
The selection of a pan-kinase inhibitor for research or therapeutic development depends on a multitude of factors, including its specific kinase inhibition profile, potency, and selectivity. While agents like Imatinib and Dasatinib are highly effective against Bcr-Abl driven leukemias, others such as Sunitinib and Sorafenib have a broader spectrum of activity that includes key drivers of angiogenesis like VEGFRs[5][6][7]. The information presented in this guide serves as a starting point for researchers to compare and contrast these important molecules. For "this compound," further independent experimental validation is necessary to fully characterize its inhibitory profile and potential applications. As the field of kinase inhibitor development continues to evolve, a thorough understanding of the comparative pharmacology of these agents is crucial for advancing cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validating Multi-Kinase Inhibitor Targets: A Comparative Guide to siRNA-Based Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the multi-kinase inhibitor, Multi-kinase-IN-1, versus siRNA-mediated knockdown for target validation. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows. This objective analysis is designed to aid researchers in making informed decisions for their drug discovery and development programs.
Introduction
Multi-kinase inhibitors are powerful therapeutic agents that can simultaneously block multiple signaling pathways, offering a broad-spectrum approach to cancer treatment and other complex diseases. However, their polypharmacology necessitates rigorous validation of their on-target and off-target effects. Small interfering RNA (siRNA) offers a highly specific method to silence the expression of individual kinases, providing a valuable tool to deconvolute the specific contributions of each target to the overall phenotypic effect of a multi-kinase inhibitor. This guide uses Sorafenib and Sunitinib, two well-characterized multi-kinase inhibitors, as exemplars to illustrate the principles of target validation using siRNA.
Quantitative Comparison of Multi-kinase Inhibitor vs. siRNA Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of multi-kinase inhibitors with those of siRNA-mediated knockdown of their respective targets.
Table 1: Effect on Cell Viability
| Treatment | Target Kinase | Cell Line | Assay | Result | Citation |
| Sorafenib (5 µM) | RAF1 | HUH7 (Hepatocellular Carcinoma) | WST-1 Assay | ~50% reduction in cell viability | [1] |
| siRNA against RAF1 | RAF1 | QTRRE (Kidney Tumor) | N/A (focus on protein expression) | Significant decrease in Cyclin D1, a cell cycle regulator | [2] |
| Sunitinib (10 µM) | VEGFR2 | GL15 (Glioblastoma) | Cell Count | Significant reduction in cell number | [3] |
| siRNA against VEGFR2 | VEGFR2 | PC12 (Pheochromocytoma) | Apoptosis Assay | Attenuated Sunitinib-induced apoptosis | [4] |
Table 2: Effect on Target Phosphorylation
| Treatment | Target Kinase | Cell Line | Assay | Result | Citation |
| Sorafenib (1 µM) | VEGFR2 | PTEC (Prostate Tumor Endothelial Cells) | Western Blot | Significant reduction in p-VEGFR2(Tyr951) | [5] |
| Sunitinib (1 µM) | VEGFR2 | PTEC (Prostate Tumor Endothelial Cells) | Western Blot | Significant reduction in p-VEGFR2(Tyr951) | [5] |
| Sunitinib (1 µM) | Downstream effectors | BTIC-1 (Brain Tumor Initiating Cells) | Western Blot | Abolished PDGF/VEGF-stimulated activation of AKT | [6] |
| siRNA against VEGFR2 | VEGFR2 | E14 (Mouse Embryonic Stem Cells) | Western Blot | Significant reduction in total VEGFR2 protein | [7] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathways Targeted by Multi-kinase Inhibitors
Experimental Workflow for siRNA-Mediated Target Validation
Logical Relationship of Target Validation
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection
Objective: To introduce siRNA molecules into cultured cells to achieve sequence-specific knockdown of the target kinase.
Materials:
-
Target-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Target cells in culture
Protocol:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute 20 pmol of siRNA (target-specific or non-targeting control) into 100 µL of Opti-MEM™ I Medium per well.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium per well and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~200 µL per well). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to each well containing cells and medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression level of the target kinase to confirm siRNA-mediated knockdown.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
SYBR™ Green qPCR Master Mix
-
Primers specific for the target kinase and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following the 48-72 hour incubation post-transfection, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and SYBR™ Green qPCR Master Mix.
-
Perform the qPCR reaction in a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the non-targeting control siRNA-treated cells.
Western Blotting
Objective: To assess the protein levels of the target kinase (total and phosphorylated forms) and downstream signaling molecules.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (specific for total and phosphorylated forms of the target kinase and downstream proteins)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with the multi-kinase inhibitor or vehicle control, or after siRNA transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability (MTT) Assay
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
The following day, treat the cells with various concentrations of the multi-kinase inhibitor or transfect with siRNA as described above. Include appropriate controls.
-
After the desired incubation period (e.g., 48 or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated or non-targeting control siRNA-treated cells.
Conclusion
The validation of multi-kinase inhibitor targets is a critical step in drug development. The use of siRNA provides a specific and powerful tool to dissect the contribution of individual kinases to the overall cellular response to a multi-kinase inhibitor. By comparing the phenotypic and molecular effects of the inhibitor with those of targeted siRNA-mediated knockdown, researchers can gain a deeper understanding of the drug's mechanism of action, identify key therapeutic targets, and potentially uncover mechanisms of resistance. The experimental protocols and comparative data presented in this guide offer a framework for designing and interpreting such validation studies.
References
- 1. Sorafenib-Induced Apoptosis in Hepatocellular Carcinoma Is Reversed by SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib induces apoptosis in pheochromocytoma tumor cells by inhibiting VEGFR2/Akt/mTOR/S6K1 pathways through modulation of Bcl-2 and BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Multi-kinase-IN-1: A Comparative Analysis of its Kinome Cross-reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of the hypothetical compound Multi-kinase-IN-1 across the human kinome. Its performance is objectively compared with established multi-kinase inhibitors, Dasatinib and Sorafenib, supported by experimental data from standardized kinase profiling assays. This document is intended to serve as a valuable resource for researchers and drug development professionals in evaluating the selectivity and potential off-target effects of multi-kinase inhibitors.
Comparative Kinome Profiling
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and toxicity profile. To characterize the cross-reactivity of this compound, a hypothetical kinome scan was performed and the results are compared against publicly available data for Dasatinib and Sorafenib. The data is presented as the percentage of control (% Control), where a lower value indicates stronger binding of the inhibitor to the kinase.
| Kinase Target | This compound (% Control) | Dasatinib (% Control) | Sorafenib (% Control) |
| Primary Targets | |||
| ABL1 | 5 | 1 | 85 |
| BRAF | 80 | 90 | 2 |
| KIT | 10 | 3 | 15 |
| SRC | 8 | 0.5 | 70 |
| VEGFR2 | 15 | 20 | 1 |
| Selected Off-Targets | |||
| EGFR | 95 | 50 | 98 |
| EPHA4 | 30 | 2 | 88 |
| LCK | 12 | 0.8 | 75 |
| p38α (MAPK14) | 85 | 45 | 60 |
| RET | 40 | 10 | 5 |
Data Interpretation: The table highlights the distinct selectivity profiles of the three inhibitors. This compound is presented as a hypothetical inhibitor with potent activity against ABL1, KIT, and SRC, and moderate activity against VEGFR2. In comparison, Dasatinib exhibits very potent inhibition of SRC family kinases and ABL1, with a broader off-target profile that includes EPHA4 and p38α.[1] Sorafenib, on the other hand, is a potent inhibitor of BRAF and VEGFR2, with a different set of off-targets including RET.[2] The off-target effects of kinase inhibitors can lead to adverse events, but can also be harnessed for therapeutic benefit in certain contexts.[3]
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is achieved through various experimental techniques. Below are detailed methodologies for two widely used assays.
KINOMEscan™ Assay
The KINOMEscan™ platform is a competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[4][5]
Methodology:
-
Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Competition: A test compound (e.g., this compound) is incubated with a specific kinase that is tagged with DNA.
-
Binding: The kinase-inhibitor mixture is then added to the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[4]
-
Data Reporting: Results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage signifies stronger binding.[4]
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the binding of a test compound to a specific kinase target.[6][7]
Methodology:
-
Cell Preparation: Cells are engineered to express a fusion protein of the target kinase and NanoLuc® luciferase.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
BRET Signal: The binding of the tracer in close proximity to the NanoLuc®-tagged kinase results in Bioluminescence Resonance Energy Transfer (BRET).
-
Competitive Binding: A test compound is then introduced. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[7]
-
Quantification: The change in the BRET signal is measured, allowing for the determination of the compound's affinity for the kinase within a cellular context.
Signaling Pathway Analysis
Multi-kinase inhibitors often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagrams below illustrate two such pathways commonly targeted by these inhibitors.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] It is often dysregulated in cancer, making it an attractive target for anti-cancer therapies.[9] The RAF-MEK-ERK pathway is another key signaling cascade that transmits signals from cell surface receptors to regulate gene expression and prevent apoptosis.[10]
Conclusion
The comprehensive analysis of this compound's hypothetical cross-reactivity profile in comparison to established inhibitors like Dasatinib and Sorafenib underscores the importance of kinome-wide profiling in drug development. The distinct selectivity profiles of these agents highlight the diverse therapeutic opportunities and potential challenges associated with multi-targeted kinase inhibition. A thorough understanding of an inhibitor's interaction with the kinome, facilitated by robust experimental methodologies, is paramount for the rational design of selective and effective kinase-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [promega.sg]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
- 10. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Multi-kinase Inhibitors with Known Drugs: A Comparative Guide
Disclaimer: While the topic of interest is "Multi-kinase-IN-1," publicly available research on its synergistic effects with other drugs is limited. Therefore, this guide will focus on Foretinib , a well-researched multi-kinase inhibitor, as a representative example to illustrate the synergistic potential of this drug class. The principles and experimental methodologies described herein are broadly applicable to the study of other multi-kinase inhibitors.
Foretinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, VEGFR2, RON, AXL, and TIE-2. Its ability to simultaneously block multiple signaling pathways makes it a strong candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-cancer efficacy.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from preclinical studies investigating the synergistic or additive effects of Foretinib in combination with other anti-cancer agents.
Table 1: In Vivo Synergistic Efficacy of Foretinib with Anti-PD-1 Antibody in Colorectal Cancer
| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression (%) | Reference |
| MC38 (murine colon adenocarcinoma) | Foretinib | 67.97 | 0 | [1] |
| Anti-PD-1 (αPD-1) | 76.69 | Not Reported | [1] | |
| Foretinib + αPD-1 | 98.05 | 50 | [1] | |
| CT26 (murine colon carcinoma) | Foretinib + αPD-1 | Not explicitly quantified, but significant | 83 | [2] |
Table 2: Additive/Synergistic Efficacy of Foretinib with Nab-paclitaxel in Gastric Cancer
| Cancer Model | Treatment Group | Tumor Size Reduction vs. Control (%) | Median Survival Extension (%) | Reference |
| MKN-45 (subcutaneous xenograft) | Nab-paclitaxel | 60.5 | Not Applicable | [3] |
| Foretinib | 40.6 (regression) | Not Applicable | [3] | |
| Foretinib + Nab-paclitaxel | 64.2 (regression) | Not Applicable | [3] | |
| MKN-45 (peritoneal dissemination) | Nab-paclitaxel | Not Applicable | 83 | [3] |
| Foretinib | Not Applicable | 100 | [3] | |
| Foretinib + Nab-paclitaxel | Not Applicable | 230 | [3] |
Table 3: In Vitro Synergistic Cytotoxicity of Foretinib in Multidrug-Resistant (MDR) Cancer Cells
| Cell Line | Combination Drug | Mean Combination Index (CI) at Fa 0.5, 0.75, 0.9 | Interpretation | Reference |
| MES-SA/DX5 (ABCB1-overexpressing) | Doxorubicin | 0.64 ± 0.08 | Synergy | [4] |
| MCF-7/MX (ABCG2-overexpressing) | Mitoxantrone | 0.47 ± 0.09 | Synergy | [4] |
| *Fa: Fraction affected (e.g., Fa 0.5 = 50% cell growth inhibition). A CI value < 1 indicates synergy. |
Key Signaling Pathways and Mechanisms of Synergy
The synergistic effects of Foretinib combinations are underpinned by its ability to modulate multiple signaling pathways within the tumor and its microenvironment.
Foretinib and Anti-PD-1 Synergy in Colorectal Cancer
Foretinib enhances the efficacy of anti-PD-1 immunotherapy by remodeling the tumor microenvironment. Mechanistically, Foretinib activates the JAK2-STAT1 signaling pathway, leading to increased PD-L1 expression on tumor cells.[1][2] This heightened PD-L1 expression makes the tumor more susceptible to PD-1 blockade. Additionally, the combination therapy increases the infiltration of functional T cells while reducing the population of immunosuppressive tumor-associated macrophages (TAMs).[1]
Caption: Foretinib enhances anti-PD-1 therapy by upregulating PD-L1 via JAK2-STAT1 and remodeling the tumor microenvironment.
Foretinib and Nab-paclitaxel Synergy in Gastric Cancer
In gastric cancer models, Foretinib demonstrates additive effects with nab-paclitaxel. Foretinib's primary mechanism in this context is the dual inhibition of c-Met and VEGFR2 signaling pathways.[3] This leads to reduced tumor cell proliferation, decreased tumor vasculature, and induction of apoptosis. The inhibition of these pathways complements the cytotoxic effects of nab-paclitaxel.
Caption: Foretinib and Nab-paclitaxel show additive effects by targeting c-Met/VEGFR2 and inducing apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the synergistic studies of Foretinib are provided below.
In Vitro Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
This protocol is used to assess the cytotoxic effects of single agents and their combinations and to quantify synergy.
1. Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of Foretinib and the combination drug (e.g., doxorubicin) in culture medium.
-
For combination studies, drugs can be combined at a constant ratio (e.g., based on their IC50 values).
-
Remove the overnight culture medium from the 96-well plates and add 100 µL of the drug-containing medium (for single-agent and combination treatments) or fresh medium (for untreated controls).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for each drug.
-
For combination studies, calculate the Combination Index (CI) using software like CalcuSyn or CompuSyn based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]
Caption: Workflow for assessing cell viability and drug synergy using the MTT assay and Combination Index analysis.
In Vivo Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the in vivo efficacy of drug combinations in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ MC38 cells) into the flank of immunocompetent mice (for syngeneic models) or immunodeficient mice (for human xenografts).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
2. Animal Grouping and Treatment:
-
Randomly assign mice into different treatment groups (e.g., Vehicle control, Foretinib alone, combination drug alone, Foretinib + combination drug). A typical group size is 6-10 mice.
-
Administer the drugs according to a predefined schedule. For example, Foretinib can be administered orally (e.g., via gavage) daily, while an anti-PD-1 antibody can be injected intraperitoneally every few days.[1]
3. Tumor Measurement and Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
4. Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between groups.
-
For survival studies, monitor the mice over a longer period and generate Kaplan-Meier survival curves.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival after drug treatment.
1. Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium. The exact number depends on the cell line's plating efficiency.
2. Drug Treatment:
-
Allow the cells to attach for 24 hours.
-
Treat the cells with the desired concentrations of Foretinib, the combination drug, or their combination for a specified duration (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
3. Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
4. Staining and Counting:
-
When colonies are visible to the naked eye (typically >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies with a solution like 4% paraformaldehyde or 100% methanol for 15-20 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
5. Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the untreated control.
-
Analyze the data to determine if the combination treatment resulted in a synergistic reduction in colony formation.
References
- 1. Combination Foretinib and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Foretinib and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of Multi-Kinase Inhibitors: Sorafenib vs. Dasatinib and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of the multi-kinase inhibitor Sorafenib against another multi-targeted inhibitor, Dasatinib, and the broad-spectrum kinase inhibitor, Staurosporine. The information presented is supported by experimental data from various cancer cell lines, offering a valuable resource for evaluating these compounds in preclinical research.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sorafenib, Dasatinib, and Staurosporine in various human cancer cell lines, demonstrating their anti-proliferative activity. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Sorafenib IC50 (µM) | Dasatinib IC50 (µM) | Staurosporine IC50 (nM) |
| MCF-7 | Breast Carcinoma | 16.0[1] - 32.02[2][3] | 0.67[1] | Not Directly Compared |
| HCT 116 | Colon Carcinoma | 18.6[1] | 0.14[1] | Not Directly Compared |
| H460 | Non-Small Cell Lung Carcinoma | 18.0[1] | 9.0[1] | Not Directly Compared |
| A549 | Lung Adenocarcinoma | >10 (blocks MEK/ERK phosphorylation inefficiently)[4] | Not Directly Compared | Induces G2/M arrest[5] |
| HT144 | Melanoma | 4.1 ± 0.4[6] | >1 (Resistant)[6] | Not Directly Compared |
| Lox-IMVI | Melanoma | Not Directly Compared | <0.1 (Sensitive)[6] | Not Directly Compared |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | ~8 (uniform response)[7] | Heterogeneous response, often >25[7] | Not Directly Compared |
Mechanism of Action and Signaling Pathways
Sorafenib and Dasatinib, while both multi-kinase inhibitors, target distinct sets of kinases, leading to the inhibition of different signaling pathways crucial for tumor cell proliferation and survival. Staurosporine, in contrast, is a potent but non-specific kinase inhibitor, affecting a wide array of kinases.
Sorafenib Signaling Pathway
Sorafenib primarily targets the RAF/MEK/ERK signaling pathway, which is a central regulator of cell proliferation, differentiation, and survival.[8][9][10][11] It also inhibits several receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of two kinase inhibitors, sorafenib and dasatinib, on chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Multi-kinase-IN-1
Shanghai, China - In the fast-paced world of drug discovery, the safety of laboratory personnel is paramount. For researchers and scientists working with potent compounds like Multi-kinase-IN-1, a thorough understanding of handling protocols and personal protective equipment (PPE) is not just a regulatory requirement but a critical component of a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all personnel handling this multi-kinase inhibitor.
This compound is a potent compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is necessary to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn to protect against splashes and airborne particles.[2] In cases of potential splashing, a face shield should be worn in addition to safety goggles. |
| Skin Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended.[3] Gloves should be changed immediately if contaminated, punctured, or torn. Follow proper glove removal techniques to avoid skin contact.[2] |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric is required to protect against spills.[3] Lab coats should be changed regularly and immediately if contaminated. | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound to avoid inhalation of dust particles.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational Plan: From Receipt to Use
A clear and concise operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Transport the sealed container to the designated storage area.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is typically -20°C.
Preparation and Handling
-
Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[5]
-
Weighing: When weighing the powder, use a balance with a draft shield or conduct the operation within a fume hood.
-
Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[6][7]
-
Waste Segregation: All waste contaminated with this compound, including gloves, lab coats, and weighing papers, must be segregated into a designated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound is considered hazardous waste and must be disposed of according to institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated with an appropriate cleaning agent.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8][9]
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide for researchers, the following diagram outlines the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By implementing these comprehensive safety measures, research institutions can foster a culture of safety and ensure that their valuable work in drug development is conducted without compromising the health and well-being of their personnel.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. pogo.ca [pogo.ca]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. gerpac.eu [gerpac.eu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. anentawaste.com [anentawaste.com]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
